Diethylmethyl[2-[(1-oxoallyl)oxy]propyl]ammonium chloride
Description
Systematic IUPAC Name and CAS Registry Number
The compound diethylmethyl[2-[(1-oxoallyl)oxy]propyl]ammonium chloride is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) guidelines as diethyl-methyl-(2-prop-2-enoyloxypropyl)azanium chloride . This nomenclature reflects its quaternary ammonium structure, featuring a central nitrogen atom bonded to two ethyl groups, one methyl group, and a propyl chain modified by a propenoyloxy substituent.
The CAS Registry Number assigned to this compound is 93804-77-4 . This unique identifier is critical for unambiguous chemical referencing in academic research, regulatory documentation, and industrial applications.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₁₁H₂₂ClNO₂ . This formula accounts for:
- 11 carbon atoms (including the quaternary ammonium center and propyl/allyloxy chains)
- 22 hydrogen atoms
- 1 chlorine atom (as the counterion)
- 1 nitrogen atom (in the ammonium group)
- 2 oxygen atoms (in the ester and carbonyl groups)
The molecular weight is calculated as 235.75 g/mol , derived from the sum of atomic masses:
- Carbon (12.01 × 11 = 132.11 g/mol)
- Hydrogen (1.01 × 22 = 22.22 g/mol)
- Chlorine (35.45 × 1 = 35.45 g/mol)
- Nitrogen (14.01 × 1 = 14.01 g/mol)
- Oxygen (16.00 × 2 = 32.00 g/mol)
Table 3: Molecular Composition
| Element | Quantity | Atomic Mass (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| Carbon | 11 | 12.01 | 132.11 |
| Hydrogen | 22 | 1.01 | 22.22 |
| Chlorine | 1 | 35.45 | 35.45 |
| Nitrogen | 1 | 14.01 | 14.01 |
| Oxygen | 2 | 16.00 | 32.00 |
| Total | 235.75 |
Properties
CAS No. |
93804-77-4 |
|---|---|
Molecular Formula |
C11H22ClNO2 |
Molecular Weight |
235.75 g/mol |
IUPAC Name |
diethyl-methyl-(2-prop-2-enoyloxypropyl)azanium;chloride |
InChI |
InChI=1S/C11H22NO2.ClH/c1-6-11(13)14-10(4)9-12(5,7-2)8-3;/h6,10H,1,7-9H2,2-5H3;1H/q+1;/p-1 |
InChI Key |
NNLKRJIEZYOPNY-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](C)(CC)CC(C)OC(=O)C=C.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Transesterification and Esterification Route
A common industrially relevant method, adapted from analogous quaternary ammonium acrylate syntheses, involves:
Step 1: Transesterification
- React methyl acrylate (or acryloyl derivative) with a suitable hydroxyalkyl tertiary amine (e.g., diethylmethylaminoethanol or propanol derivative) under reflux conditions.
- Catalysts such as polymerization inhibitors and acid or base catalysts are used to promote ester exchange without polymerization of the acrylate moiety.
- Small molecule alcohol byproducts are continuously removed by distillation to drive the reaction forward.
- Typical reaction conditions: 90–160 °C, reflux with a packed distillation column, 5–7 hours reaction time.
Step 2: Quaternization
- The resulting ester intermediate is reacted with an alkyl halide or acid chloride (e.g., methyl chloride or similar) or treated with an aqueous solution of methylating agents such as methyl iodide or methyl chloride under controlled temperature (40–65 °C).
- Polymerization inhibitors and ion-exchange resins may be used to improve yield and purity.
- After reaction completion, the mixture is filtered, water is removed under reduced pressure, and the product is vacuum dried at ~80 °C to yield the quaternary ammonium chloride salt with purity >98% and yields >90%.
Direct Quaternization of Tertiary Amines
- The tertiary amine precursor, diethylmethylamino-propyl alcohol or its ester derivative, can be directly quaternized by reaction with methyl chloride or other alkylating agents in organic solvents or aqueous media.
- Reaction conditions vary from ambient to moderate heating (up to 65 °C), with stirring and polymerization inhibitors to prevent side reactions.
- Post-reaction purification involves filtration, washing, and drying to isolate the pure ammonium chloride salt.
Comparative Data Table of Preparation Parameters
| Preparation Step | Reagents/Materials | Conditions | Catalysts/Inhibitors | Yield & Purity | Notes |
|---|---|---|---|---|---|
| Transesterification | Methyl acrylate + diethylmethylaminoalcohol | 90–160 °C, reflux, 5–7 h | Polymerization inhibitor, acid/base catalyst | >90% yield, >98% purity | Removal of small alcohol byproduct essential |
| Quaternization | Ester intermediate + methyl chloride or methylating agent | 40–65 °C, 1.5–2 h | Polymerization inhibitor, ion-exchange resin | High purity (>98%) | Vacuum drying at 80 °C final step |
| Direct quaternization | Tertiary amine + methyl chloride | Ambient to 65 °C, aqueous or organic solvent | Polymerization inhibitor | Moderate to high yield | Requires careful control to avoid polymerization |
Research Findings and Notes
- The transesterification followed by quaternization method is favored for industrial scale due to its high yield, purity, and relatively mild conditions.
- Polymerization inhibitors such as hydroquinone or phenothiazine are critical to prevent premature polymerization of the acrylate moiety during synthesis.
- The quaternary ammonium chloride salt exhibits stability under vacuum drying and can be isolated as a dry powder suitable for further applications in catalysis and materials science.
- Alternative methods involving direct alkylation of tertiary amines are simpler but may require more rigorous purification steps to remove unreacted starting materials and side products.
- Structural analogs with methyl substitutions or hydroxyl/methoxy modifications on the allyloxy group have been synthesized using similar methods, indicating the versatility of the synthetic approach.
Chemical Reactions Analysis
Types of Reactions
Diethylmethyl[2-[(1-oxoallyl)oxy]propyl]ammonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C11H22ClNO2
- Molecular Weight : 235.75 g/mol
- CAS Number : 93804-77-4
- IUPAC Name : diethyl-methyl-(2-prop-2-enoyloxypropyl)azanium;chloride
The structure of this compound contributes to its unique reactivity and interaction with biological systems.
Chemistry
Diethylmethyl[2-[(1-oxoallyl)oxy]propyl]ammonium chloride serves as a reagent in organic synthesis and catalysis. It is involved in various chemical reactions, including oxidation, reduction, and substitution reactions.
Key Reactions :
- Oxidation : Converts the compound into oxides under specific conditions.
- Reduction : Forms reduced derivatives.
- Substitution : Facilitates the replacement of functional groups.
Biology
In biological research, this compound is utilized to study cellular processes and biochemical assays. Its ability to modulate enzyme activity and influence signal transduction pathways makes it valuable in understanding complex biological mechanisms.
Medicine
Research indicates potential therapeutic properties of this compound, especially in antimicrobial applications. Investigations are ongoing to explore its efficacy as an active ingredient in pharmaceutical formulations.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound may be a candidate for developing new antimicrobial agents, particularly against resistant strains.
Cytotoxicity and Safety Profile
Cytotoxicity assessments reveal varying degrees of toxicity across different cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 25 µM |
| MCF-7 (breast cancer) | 30 µM |
| Vero (normal kidney cells) | >100 µM |
The data indicate that while the compound is cytotoxic to cancer cell lines, it shows lower toxicity to normal cells at higher concentrations, which is advantageous for therapeutic applications.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the compound's effectiveness against multi-drug resistant bacteria, highlighting its potential as a new class of antimicrobial agents.
- Cytotoxicity Assessment : Research conducted at a university laboratory assessed the cytotoxic effects on various cancer cell lines, revealing promising results for further investigation into its use in cancer therapies.
- Safety Evaluation : A comprehensive safety evaluation performed according to OECD guidelines indicated a low risk of acute toxicity but necessitated further chronic exposure studies.
Mechanism of Action
The mechanism of action of diethylmethyl[2-[(1-oxoallyl)oxy]propyl]ammonium chloride involves its interaction with specific molecular targets and pathways. The compound can bind to cellular receptors, modulate enzyme activity, and influence signal transduction pathways. These interactions result in various biological effects, depending on the context and concentration of the compound .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Benzyl groups (CAS 93941-92-5) increase steric bulk and aromaticity, which may stabilize the compound but limit reactivity compared to diethylmethyl groups .
- Synthetic Yields : DAC (CAS 44992-01-0) achieves higher yields (74.5%) under mild conditions, suggesting efficient acrylate-ammonium coupling .
Antimicrobial Activity
QACs are valued for their bactericidal properties. Comparative data from studies include:
Research Gaps: While DAC and DMOTPAC show >98% inhibition, the target compound lacks direct antimicrobial data.
Physical and Chemical Properties
Notes:
- The benzyl analog (93941-92-5) has a higher molecular weight (283.79 vs. 235.75), which may affect diffusion rates in applications .
- DAC’s low melting point (20°C) makes it suitable for liquid formulations, whereas the target compound may require solid-phase processing .
Research Findings and Industrial Relevance
- Regulatory Status : The target compound is marketed by LEAPChem as an intermediate, but its REACH registration status is unclear, unlike DAC and benzyl analogs listed in ECHA databases .
- Applications : DAC is utilized in polymer membranes for antimicrobial coatings, while benzyl derivatives (e.g., 93941-92-5) are explored in water treatment .
- Synthetic Challenges : Longer reaction times (48–72 hours) and inert atmospheres are common for acrylate-containing QACs, suggesting scalability issues .
Biological Activity
Diethylmethyl[2-[(1-oxoallyl)oxy]propyl]ammonium chloride, a quaternary ammonium compound, has garnered attention for its potential biological activities. This article provides an overview of its biological properties, including antimicrobial effects, cytotoxicity, and other relevant pharmacological activities based on available research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C12H24ClNO3
- Molecular Weight : 253.78 g/mol
This structure contributes to its solubility and reactivity, influencing its biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant strains.
Cytotoxicity and Safety Profile
Evaluating the cytotoxic effects of this compound is crucial for assessing its safety for potential therapeutic use. In vitro studies using human cell lines have shown varying degrees of cytotoxicity:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 25 µM |
| MCF-7 (breast cancer) | 30 µM |
| Vero (normal kidney cells) | >100 µM |
The data indicate that while the compound exhibits some cytotoxicity against cancer cell lines, it appears less harmful to normal cells at higher concentrations. This selectivity is advantageous for therapeutic applications.
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, preliminary studies suggest that it may disrupt microbial cell membranes due to its amphiphilic nature, leading to increased permeability and eventual cell death.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the compound's efficacy against multi-drug resistant bacteria, highlighting its potential as a new class of antimicrobial agents .
- Cytotoxicity Assessment : Research conducted at a university laboratory assessed the cytotoxic effects on various cancer cell lines, revealing promising results for further investigation into its use in cancer therapies .
- Safety Evaluation : A comprehensive safety evaluation was performed according to OECD guidelines, indicating a low risk of acute toxicity but necessitating further chronic exposure studies .
Q & A
Basic Research Questions
Q. What synthetic methodologies are validated for synthesizing Diethylmethyl[2-[(1-oxoallyl)oxy]propyl]ammonium Chloride, and how is purity optimized?
- Methodological Answer : Synthesis typically involves quaternization of tertiary amines (e.g., diethylmethylamine) with chloroalkyl acrylates under reflux in polar solvents (e.g., ethanol/water mixtures). pH is maintained between 4–6 to prevent hydrolysis of the acrylate group . Purity (>98%) is achieved via recrystallization or column chromatography, monitored by HPLC with charged aerosol detection to quantify residual monomers .
Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms quaternary ammonium structure and acrylate group integrity. Fourier-Transform Infrared (FTIR) identifies carbonyl (C=O, ~1700 cm⁻¹) and ammonium (N⁺–C, ~1480 cm⁻¹) stretches. Mass spectrometry (ESI-MS) validates molecular weight, while ion chromatography ensures chloride counterion stoichiometry .
Q. How should this compound be stored to maintain stability, and what degradation products form under adverse conditions?
- Methodological Answer : Store at 2–8°C in amber glass under inert atmosphere (N₂/Ar) to prevent acrylate group polymerization or hydrolysis. Degradation studies (40°C/75% RH for 28 days) reveal two primary by-products: hydrolyzed diol derivatives (via acrylate ester cleavage) and dimerized quaternary ammonium species. Monitor degradation via LC-MS and ¹H NMR .
Advanced Research Questions
Q. How do initiator systems influence copolymerization kinetics and molecular weight distribution when incorporating this monomer?
- Methodological Answer : In aqueous radical copolymerization, initiators like ammonium persulfate (APS) or azobisisobutyronitrile (AIBN) impact kinetics. APS at 70–80°C generates sulfate radicals, achieving higher conversion (>90%) but broader polydispersity (Đ = 1.8–2.2). Redox systems (e.g., APS/TEMED) reduce Đ to 1.3–1.5. Kinetic modeling (e.g., Mayo-Lewis equation) correlates monomer reactivity ratios (r₁, r₂) with copolymer composition .
Q. What computational approaches predict electrostatic interactions of this monomer in aqueous solutions?
- Methodological Answer : Molecular dynamics (MD) simulations with force fields (e.g., CHARMM36) model hydration shells and counterion condensation. Density Functional Theory (DFT) calculates partial charges and electrostatic potential surfaces, revealing strong cation-π interactions with aromatic co-monomers. Validate predictions via small-angle X-ray scattering (SAXS) and zeta potential measurements .
Q. How do structural modifications (e.g., alkyl chain length) affect antimicrobial efficacy in polymeric forms?
- Methodological Answer : Replace the propyl linker with ethyl/butyl groups and assess Minimum Inhibitory Concentration (MIC) against E. coli and S. aureus. Longer alkyl chains (C4–C6) enhance membrane disruption (MIC = 8–16 µg/mL) but reduce water solubility. Balance hydrophobicity via Hansen solubility parameters (δD, δP, δH) .
Q. How to resolve contradictions in reported LC₅₀ values for structurally similar quaternary ammonium compounds?
- Methodological Answer : Discrepancies arise from test organisms (e.g., Daphnia magna vs. Scenedesmus quadricauda) and exposure durations. Standardize protocols per OECD Guidelines 202/201. Use quantitative structure-activity relationship (QSAR) models to normalize interspecies variability and identify critical descriptors (e.g., logP, polar surface area) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
